3-Fluoro-4-methoxybenzaldehyde
Overview
Description
3-Fluoro-4-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H7FO2 . It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the benzene ring, with an aldehyde group at the first position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
3-Fluoro-4-methoxybenzaldehyde is a useful reagent in the synthesis of resveratrol derivatives . These derivatives are potent inhibitors of lysine specific demethylase 1 (LSD1) . LSD1 is a therapeutic target for cancer treatment and other related diseases .
Mode of Action
It is known to be used in the synthesis of resveratrol derivatives that inhibit lsd1 . LSD1 is an enzyme that removes methyl groups from lysine residues of proteins, including histones. This demethylation can affect gene expression. Inhibiting LSD1 can therefore alter gene expression patterns, which can be beneficial in treating diseases like cancer .
Biochemical Pathways
As it is used in the synthesis of lsd1 inhibitors , it can be inferred that it affects pathways involving LSD1. LSD1 is involved in many biological processes, including gene expression, cell differentiation, and circadian rhythm .
Result of Action
As a reagent in the synthesis of lsd1 inhibitors , it can be inferred that it contributes to the effects of these inhibitors. LSD1 inhibitors can alter gene expression patterns, potentially leading to effects such as the suppression of cancer cell growth .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of resveratrol derivatives. It interacts with enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression through histone modification. The interaction between this compound and LSD1 leads to the inhibition of the enzyme’s activity, thereby affecting the demethylation process of histones . This inhibition can result in changes in gene expression patterns, which are crucial for various cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of lysine-specific demethylase 1 (LSD1) by this compound can lead to alterations in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . These changes can impact cellular metabolism and the overall function of the cells, making this compound a valuable tool in studying cellular processes and potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of lysine-specific demethylase 1 (LSD1), inhibiting its enzymatic activity . This inhibition prevents the demethylation of histones, leading to changes in chromatin structure and gene expression. Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained inhibition of lysine-specific demethylase 1 (LSD1) and prolonged changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit lysine-specific demethylase 1 (LSD1) activity . At higher doses, this compound can cause toxic or adverse effects, including cellular apoptosis and tissue damage . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can impact its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Fluoro-4-methoxybenzaldehyde involves the reaction of 3,4-difluorobromobenzene with sodium methoxide to form an intermediate compound. This intermediate is then reacted with magnesium to generate a Grignard reagent, which subsequently reacts with N,N-dimethylformamide to yield this compound .
Industrial Production Methods:
In industrial settings, the synthesis of this compound often involves the use of titanium tetrachloride and dichloromethane as solvents. The reaction is typically carried out at low temperatures (10-20°C) and involves the addition of ether and water to isolate the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form 3-Fluoro-4-methoxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products:
Oxidation: 3-Fluoro-4-methoxybenzoic acid.
Reduction: 3-Fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Fluoro-4-methoxybenzaldehyde is used as a building block in the synthesis of more complex molecules, including N-heterocyclic compounds and resveratrol derivatives . These compounds have applications in medicinal chemistry and materials science.
Biology and Medicine:
In medicinal chemistry, this compound is used as a precursor for the synthesis of bioactive molecules, including Fluorine-18 radiotracers for medical imaging. It is also investigated for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1) , a therapeutic target for cancer treatment .
Industry:
Comparison with Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 2-Fluoro-4-methoxybenzaldehyde
- 3-Fluoro-4-hydroxybenzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
Comparison:
3-Fluoro-4-methoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups, which influence its reactivity and applications. For example, 4-Fluoro-3-methoxybenzaldehyde has the fluorine and methoxy groups swapped, leading to different reactivity patterns and applications .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQCZBSZZLWDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188596 | |
Record name | 3-Fluoro-p-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-54-2 | |
Record name | 3-Fluoro-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-p-anisaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-p-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-p-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Fluoro-p-anisaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CG7GUS9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new synthetic method for 3-fluoro-4-methoxybenzaldehyde described in the research paper?
A1: The research paper details a simplified, one-step synthesis of this compound []. Previously, this compound required a two-step synthesis. This new method offers several advantages:
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